6-(2-Methylpyridin-4-yl)pyridin-2-amine
Description
Properties
Molecular Formula |
C11H11N3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
6-(2-methylpyridin-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C11H11N3/c1-8-7-9(5-6-13-8)10-3-2-4-11(12)14-10/h2-7H,1H3,(H2,12,14) |
InChI Key |
NULODHQQAYGXPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C2=NC(=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Cross-Coupling via Suzuki-Miyaura Reaction
One robust approach to assemble the biaryl core is the Suzuki-Miyaura cross-coupling between a halogenated pyridin-2-amine derivative and a boronic acid or boronate ester of 2-methylpyridine.
- Starting materials: 6-bromopyridin-2-amine and 2-methylpyridin-4-ylboronic acid.
- Catalyst: Palladium(0) complexes (e.g., Pd(PPh3)4).
- Base: Potassium carbonate or cesium carbonate.
- Solvent: Mixture of water and organic solvent such as dioxane or tetrahydrofuran.
- Temperature: 80–100 °C.
- Reaction time: 6–24 hours.
- Formation of 6-(2-methylpyridin-4-yl)pyridin-2-amine in moderate to good yields (50–85%).
- Purification by column chromatography or recrystallization.
This method benefits from mild conditions and tolerance to functional groups, enabling the preservation of the amino substituent on the pyridine ring.
Buchwald-Hartwig Amination
Alternatively, the biaryl amine can be prepared by palladium-catalyzed amination of a halogenated pyridine with an amine nucleophile.
- Starting materials: 6-bromopyridine derivative and 2-methylpyridin-4-amine.
- Catalyst: Pd2(dba)3 or Pd(OAc)2 with phosphine ligands such as BINAP.
- Base: Sodium tert-butoxide or potassium phosphate.
- Solvent: Toluene or dioxane.
- Temperature: 80–110 °C.
- Time: 12–24 hours.
Reductive Amination of Pyridine-2-carbaldehyde Derivatives
In some synthetic routes, the amino substituent is introduced by reductive amination of a pyridine-2-carbaldehyde intermediate with methylamine derivatives.
- Starting material: 6-(2-methylpyridin-4-yl)pyridine-2-carbaldehyde.
- Amination agent: Methylamine or substituted methylamines.
- Reducing agent: Sodium cyanoborohydride or sodium triacetoxyborohydride.
- Solvent: Methanol or dichloromethane.
- Temperature: Room temperature to mild heating.
- Reaction time: Several hours.
Cyanohydrin Reduction and Amination
A patented method describes preparing pyridin-2-yl-methylamine derivatives via reduction and amination of cyanohydrins.
- Hydride source: Sodium cyanoborohydride.
- Metal salt additives: Iron(II) sulfate, copper, or zinc salts to scavenge cyanide ions.
- Reaction converts cyanohydrin intermediates to amines efficiently.
- This method can be adapted to prepare substituted pyridin-2-amine derivatives with methyl substituents on the adjacent pyridine ring.
Reaction Conditions and Yields Summary Table
| Method | Starting Materials | Catalyst / Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Suzuki-Miyaura Cross-Coupling | 6-Bromopyridin-2-amine + 2-Methylpyridin-4-ylboronic acid | Pd(PPh3)4, K2CO3 | 80–100 °C, 6–24 h | 50–85 | Mild, preserves amino group |
| Buchwald-Hartwig Amination | 6-Bromopyridine + 2-Methylpyridin-4-amine | Pd2(dba)3, BINAP, NaOtBu | 80–110 °C, 12–24 h | 30–70 | Requires ligand optimization |
| Reductive Amination | 6-(2-Methylpyridin-4-yl)pyridine-2-carbaldehyde + methylamine | NaCNBH3, FeSO4 | Room temp, several hours | 70–90 | High selectivity, safe cyanide scavenger |
| Cyanohydrin Reduction/Amination | Cyanohydrin intermediates | NaCNBH3, FeSO4 | Mild heating | 60–80 | Patented, efficient amination |
Additional Notes and Considerations
- Steric hindrance at the 6-position of the pyridine ring can affect reaction efficiency, especially in cross-coupling reactions.
- Use of copper(II) acetate as a catalyst in Chan-Lam coupling has been reported for pyridin-2-amine derivatives, but yields and scope are more limited compared to palladium catalysis.
- Protection of the amino group may be required in some synthetic sequences to prevent side reactions, followed by deprotection under acidic conditions.
- Purification typically involves silica gel chromatography or recrystallization from suitable solvents.
- Analytical confirmation is done by proton and carbon nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methylpyridin-4-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions may produce halogenated pyridines or alkylated derivatives.
Scientific Research Applications
6-(2-Methylpyridin-4-yl)pyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 6-(2-Methylpyridin-4-yl)pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. For example, it may inhibit protein kinases or modulate receptor activity, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 6-(2-Methylpyridin-4-yl)pyridin-2-amine with key analogs based on substituents, molecular properties, and applications:
Structural and Electronic Differences
- Bicyclic vs. Monocyclic Systems: The bicyclic structure of the target compound may improve metabolic stability over monocyclic analogs (e.g., 4-Methoxy-6-methylpyridin-2-amine) . Hydrogen-Bonding Capacity: The -NH₂ group in all analogs enables hydrogen bonding, critical for molecular recognition in drug-receptor interactions .
Physicochemical Properties
- Solubility : Morpholine and methoxy substituents (e.g., 6-(Morpholin-4-ylmethyl)pyridin-2-amine) increase hydrophilicity compared to the lipophilic trifluoromethyl group .
- Thermal Stability: Bicyclic systems like this compound may exhibit higher melting points than monocyclic derivatives due to increased rigidity .
Biological Activity
6-(2-Methylpyridin-4-yl)pyridin-2-amine is a compound of interest due to its potential biological activities, particularly as an inhibitor of nitric oxide synthase (nNOS) and other therapeutic applications. This article delves into its biological activity, supported by various research findings and data tables.
Structure and Synthesis
The compound features a pyridine core, which is known for its diverse biological activities. The presence of the 2-methylpyridine moiety enhances its interaction with biological targets, influencing its pharmacological properties. The synthesis of this compound typically involves standard organic chemistry methods, including the use of amines and pyridine derivatives.
Inhibition of Nitric Oxide Synthase
One of the primary areas of research surrounding this compound is its role as an inhibitor of nNOS. Studies have demonstrated that compounds with similar structures exhibit significant inhibitory potency against nNOS:
- Potency : The compound showed a Ki value of approximately 26 nM against human nNOS, indicating strong binding affinity .
- Selectivity : It displayed high selectivity over other isoforms, such as endothelial nitric oxide synthase (eNOS), with a selectivity ratio exceeding 2000 .
These characteristics suggest that this compound may be beneficial in treating conditions related to excessive nitric oxide production, such as neurodegenerative diseases.
Antiproliferative Activity
Research has indicated that derivatives of pyridine compounds can exhibit antiproliferative effects against various cancer cell lines:
- Cell Lines Tested : The compound has shown activity against HeLa, A549, and MDA-MB-231 cell lines.
- IC50 Values : Notably, some derivatives demonstrated IC50 values as low as 0.021 µM, indicating potent antiproliferative effects .
The mechanism by which this compound exerts its biological effects primarily involves:
- Binding Interactions : The compound forms hydrogen bonds with critical amino acid residues in the active site of nNOS.
- Regioselectivity : The specific positioning of substituents on the pyridine ring influences binding affinity and selectivity towards nNOS compared to other isoforms .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Study on nNOS Inhibitors :
- Antiproliferative Properties :
Table 1: Biological Activity Summary of this compound
| Activity Type | Target | Ki/IC50 Value | Selectivity Ratio |
|---|---|---|---|
| nNOS Inhibition | Human nNOS | 26 nM | >2000 (vs eNOS) |
| Antiproliferative | HeLa Cell Line | 0.021 µM | Not specified |
| A549 Cell Line | Not specified | Not specified | |
| MDA-MB-231 Cell Line | Not specified | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
